molecular formula C16H14F2N4O3 B13361493 1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13361493
M. Wt: 348.30 g/mol
InChI Key: LTJOYUJAHYJIBZ-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a difluoromethoxyphenyl group, and a furylmethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxyphenyl and furylmethyl groups. Common synthetic routes include:

    Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Difluoromethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoromethoxyphenyl precursors.

    Attachment of the Furylmethyl Group: This step may involve the use of furylmethyl halides or other suitable reagents to introduce the furylmethyl moiety.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14F2N4O3

Molecular Weight

348.30 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C16H14F2N4O3/c1-10-14(15(23)19-9-13-3-2-8-24-13)20-21-22(10)11-4-6-12(7-5-11)25-16(17)18/h2-8,16H,9H2,1H3,(H,19,23)

InChI Key

LTJOYUJAHYJIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NCC3=CC=CO3

Origin of Product

United States

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